Hematoporphyrin dihydrochloride
Overview
Description
Hematoporphyrin dihydrochloride is a porphyrin prepared from hemin1. It is a derivative of protoporphyrin IX, where the two vinyl groups have been hydrated (converted to alcohols)1. It is a deeply colored solid that is usually encountered as a solution1. It is used as a photosensitizer in photodynamic therapy1.
Synthesis Analysis
Hematoporphyrin IX can be synthesized from a surplus of hematoporphyrin and hydrochloric acid (HCl)2. The potential synthesis of hematoporphyrin dihydrochloride has also been explored2. Acetylation of hematoporphyrin was carried out by treating hematoporphyrin dihydrochloride with a mixture of sulphuric and acetic acids3.
Molecular Structure Analysis
The molecular formula of Hematoporphyrin dihydrochloride is C34H40Cl2N4O64. Its average mass is 671.611 Da and its monoisotopic mass is 670.232483 Da4.
Chemical Reactions Analysis
Hematoporphyrin derivative (HPD) is a product prepared by treating acetylated hematoporphyrin (HPA) with alkali5. Acetylated hematoporphyrin is prepared by treating hematoporphyrin dihydrochloride with a mixture of sulphuric acid and acetic acid5.
Physical And Chemical Properties Analysis
Hematoporphyrin dihydrochloride is a deeply colored solid that is usually encountered as a solution1. Its melting point is 172.5 °C (342.5 °F)1.
Scientific Research Applications
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- Hematoporphyrin dihydrochloride is used in photosensitization research, which involves the study of light-activated molecules (photosensitizers) that convert molecular oxygen into highly reactive oxygen species beneficial for various therapies .
- The method involves using Hematoporphyrin dihydrochloride as a photosensitizer, which is activated by light to produce reactive oxygen species .
- The outcomes of this research could lead to the development of new photosensitizers with enhanced tumor selectivity, improving the effectiveness of therapies like PDT .
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- Hematoporphyrin dihydrochloride has been used in mitochondria research. When cells are irradiated with Hematoporphyrin as the photosensitizer, mitochondria are profoundly affected .
- The method involves irradiating cells treated with Hematoporphyrin dihydrochloride and observing the effects on the mitochondria .
- The results show that coupling between respiration and oxidative phosphorylation, Ca2+ transport, and respiration are successively lost as irradiation continues .
-
Ultrahigh Performance Liquid Chromatography (UHPLC) Analysis
- Hematoporphyrin dihydrochloride is used in UHPLC analysis, a technique used for the separation of large scale of molecules .
- The method involves using Hematoporphyrin dihydrochloride as a sample in UHPLC coupled with Electrospray Ionization-Mass Spectrometry (ESI-MS) and Diode Array (DAD) analysis .
- The results of this analysis can help in the identification of the mixture of porphyrins such as hematoporphyrin and protoporphyrin derivatives .
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- Hematoporphyrin dihydrochloride is used in the analysis of chemical composition, specifically in the study of porphyrins .
- The method involves treating hematoporphyrin dihydrochloride with a mixture of sulphuric acid and acetic acid .
- The outcomes of this research could lead to a better understanding of the chemical composition of porphyrins and their derivatives .
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- Hematoporphyrin dihydrochloride is used in cancer detection and therapy .
- The method involves injecting Hematoporphyrin dihydrochloride into the body, where it is preferentially retained in tumors . The tumor tissue, which contains more Hematoporphyrin dihydrochloride than surrounding tissue, is selectively destroyed when exposed to visible light .
- The results show that this method can be effective in detecting and treating certain types of cancer .
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- Hematoporphyrin dihydrochloride is used in the research of biofuel cells . Porphyrins, including hematoporphyrin, are used in the conversion of solar to electric energy in a new type of photoelectrochemical biofuel cells .
- The method involves using Hematoporphyrin dihydrochloride as a component in the biofuel cell, which is activated by light to produce electric energy .
- The outcomes of this research could lead to the development of new types of biofuel cells that are more efficient and sustainable .
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Chemical Characterization of Traditional Chinese Medicine (TCM)
- Hematoporphyrin dihydrochloride is used in the chemical characterization of TCM .
- The method involves using UHPLC coupled with ESI-MS and DAD analysis for the identification of the mixture of porphyrins such as hematoporphyrin and protoporphyrin derivatives .
- The outcomes of this research could lead to a better understanding of the chemical composition of TCM and improve its quality control .
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Identification of Illegal Additives in TCM
- Hematoporphyrin dihydrochloride is used in the identification of illegal additives in TCM .
- The method involves using UHPLC coupled with ESI-MS and DAD analysis for the identification of illegal additives in TCM .
- The outcomes of this research could lead to a better regulation and safety control of TCM .
Safety And Hazards
Hematoporphyrin dihydrochloride is harmful if swallowed, causes skin irritation, and may cause respiratory irritation7. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye7. Personal protective equipment and chemical impermeable gloves should be worn7.
Future Directions
Photodynamic therapy (PDT) with nanoparticles is emerging as a promising alternative treatment option for cancer8. Hematoporphyrin is a widely used porphyrin-photosensitizer in PDT, which is also used as a precursor in the oligomerization produced new PDT-sensitizers8. Locally administered PDT with aHP is a potential PDT having high therapeutic efficacy without phototoxicity9.
properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O6.2ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQQOXSHARXAID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Cl2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hematoporphyrin dihydrochloride | |
CAS RN |
17696-69-4 | |
Record name | Hematoporphyrin dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Haematoporphyrin dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.